

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Reproterol

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This guide provides a comprehensive overview of the chemical structure and stereochemical properties of **reproterol**, a short-acting β 2-adrenoreceptor agonist used in the management of asthma.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its structural features, stereoisomers, and the analytical methodologies pertinent to their characterization.

Chemical Identity and Physicochemical Properties

Reproterol is a synthetic compound that combines a phenylethanolamine moiety, responsible for its β 2-adrenergic activity, with a theophylline derivative.[3][4] This unique structure contributes to its pharmacological profile as a bronchodilator.[5][6]

The fundamental physicochemical properties of **reproterol** are summarized in the table below.



Identifier	Value	Reference
IUPAC Name	(RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione	[1]
CAS Number	54063-54-6 (Racemate)	[1][7]
13055-82-8 (Hydrochloride Salt)	[3][8]	
Molecular Formula	C18H23N5O5	[1][7]
Molecular Weight	389.41 g/mol	[1][7]
Monoisotopic Mass	389.1700 g/mol	N/A

Molecular Structure

The molecular structure of **reproterol** consists of two main components:

- A 3,5-dihydroxyphenyl group attached to a hydroxyethylamine side chain. This part of the molecule is crucial for its interaction with the β2-adrenergic receptor.
- A theophylline moiety (1,3-dimethylxanthine) linked to the ethylamine nitrogen via a propyl chain.

The diagram below illustrates the two-dimensional chemical structure of **reproterol**.

Caption: 2D chemical structure of reproterol.

Stereochemistry

The stereochemistry of a drug is a critical attribute that influences its pharmacological and toxicological properties.

3.1. Chiral Center and Enantiomers **Reproterol** possesses one chiral center at the carbon atom of the hydroxyethylamine side chain, which is bonded to the hydroxyl group and the 3,5-



dihydroxyphenyl ring.[1] This chirality results in the existence of two enantiomers: (R)-reproterol and (S)-reproterol.[1][9]

Commercially available **reproterol** is formulated as a racemate, which is a 1:1 mixture of the (R)- and (S)-enantiomers.[1][9]

Stereoisomer	CAS Number
(R)-Reproterol	210710-33-1
(S)-Reproterol	210710-34-2

3.2. Pharmacological Significance of Stereoisomers For many chiral drugs, particularly β 2-agonists, the pharmacological activity resides predominantly in one of the enantiomers. The (R)-enantiomer of most β -agonists is typically the eutomer (the pharmacologically more active isomer), while the (S)-enantiomer is often considered the distomer, exhibiting significantly less activity or contributing to side effects. While specific studies on the differential activity of **reproterol** enantiomers are not detailed in the provided search results, this general principle in the drug class is well-established.[10][11]

Experimental Protocols for Structural and Stereochemical Elucidation

The definitive determination of **reproterol**'s chemical structure and absolute stereochemistry relies on a combination of modern analytical techniques.

- 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.[12]
- ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For **reproterol**, ¹H NMR would be used to confirm the presence of aromatic protons on the dihydroxyphenyl ring, the methyl protons on the theophylline core, and the aliphatic protons of the propyl linker and ethylamine chain.

Foundational & Exploratory

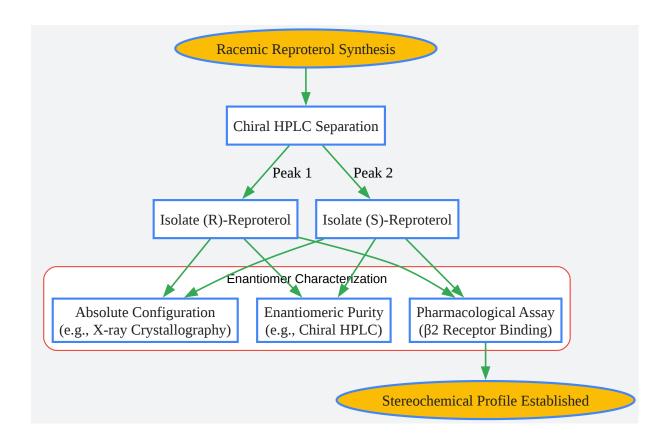




- ¹³C NMR: This method identifies the different carbon environments within the molecule, confirming the carbon skeleton.
- 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are used to
 establish the connectivity between protons and carbons, allowing for the unambiguous
 assignment of all atoms in the molecular structure.[13] For instance, an HMBC experiment
 would confirm the linkage between the propyl chain and the N7 position of the theophylline
 ring.
- 4.2. X-Ray Crystallography X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[14][15]
- Methodology: The technique involves crystallizing the compound of interest (e.g., reproterol hydrochloride) and then bombarding the crystal with X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional electron density map of the molecule.[14] From this map, the precise positions of each atom can be determined, providing definitive information on bond lengths, bond angles, and the absolute configuration of the chiral center (if a suitable crystal is obtained).
- Application to Reproterol: Single-crystal X-ray diffraction of one of the pure enantiomers
 would definitively establish its (R) or (S) configuration. Powder X-ray diffraction (PXRD) can
 be used to characterize the crystalline form of the bulk drug substance and identify different
 polymorphs.[16][17]
- 4.3. Chiral Separation and Analysis To study the individual enantiomers, they must first be separated from the racemic mixture.
- Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
- Workflow: The general workflow for stereochemical analysis involves synthesizing the racemate, developing a chiral separation method to resolve the enantiomers, and then characterizing the individual enantiomers to determine their absolute configuration and pharmacological activity.



The flowchart below outlines a typical experimental workflow for the stereochemical analysis of a chiral pharmaceutical agent like **reproterol**.



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Caption: Workflow for stereochemical analysis of reproterol.

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